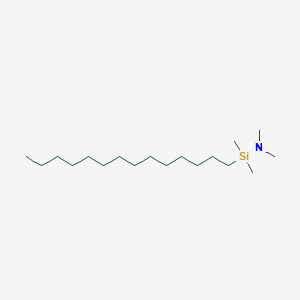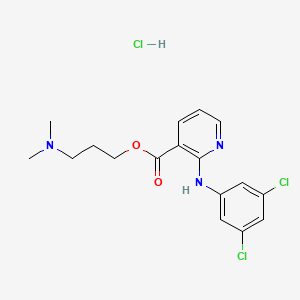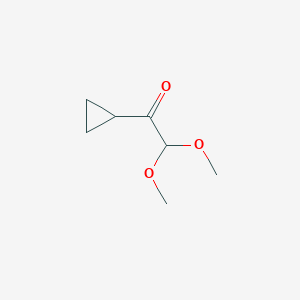
1-Cyclopropyl-2,2-dimethoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,2-dimethoxyethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 2,2-dimethoxyethanone moiety
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2,2-dimethoxyethan-1-one typically involves the reaction of cyclopropyl ketones with methoxy reagents under controlled conditions. One common method includes the use of diethyl malonate and 1,2-dichloroethanes in the presence of a catalyst and solvent to form the cyclopropyl intermediate, which is then further reacted with methoxy reagents to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Cyclopropyl-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding the corresponding alcohol and carboxylic acid derivatives
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,2-dimethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets, often through the cyclopropyl group. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, affecting their function. The compound’s effects are mediated through pathways involving cyclopropane ring-opening reactions, which are catalyzed by enzymatic nucleophiles .
Comparación Con Compuestos Similares
1-Cyclopropyl-2,2-dimethoxyethan-1-one can be compared to other cyclopropyl-containing compounds such as cyclopropyl methyl ketone and cyclopropylcarbinol. While these compounds share the cyclopropyl group, this compound is unique due to the presence of the dimethoxyethanone moiety, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine .
Propiedades
Número CAS |
73686-09-6 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,2-dimethoxyethanone |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3 |
Clave InChI |
GSXGCJMUPYOVNG-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


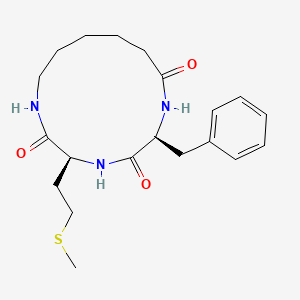

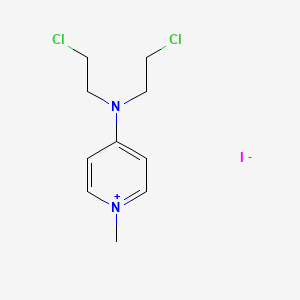


![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
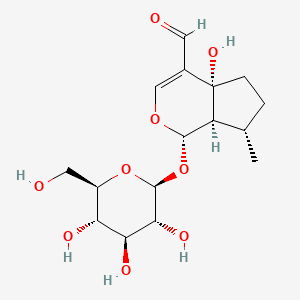
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)




